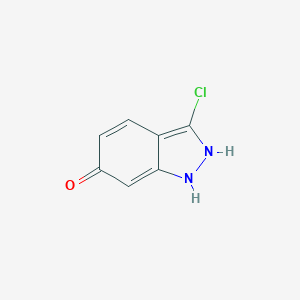

3-氯-1H-吲唑-6-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-Chloro-1H-indazol-6-OL and its derivatives often involves complex reactions that are tailored to achieve specific structural motifs. A robust protocol for the C-3 arylation of indazoles demonstrates the complexities involved in manipulating the core structure of such compounds, highlighting the significance of selecting appropriate catalytic systems and reaction conditions for the targeted synthesis of indazole derivatives (Ye et al., 2013).

Molecular Structure Analysis

The crystal structure of 3-chloro-1H-indazoles has been a subject of study to understand the planarity and geometrical deviations within the indazole system. For instance, studies have shown that the indazole system is almost planar, with slight deviations indicating the inherent rigidity and the influence of substituents on the overall molecular geometry (Chicha et al., 2014).

Chemical Reactions and Properties

3-Chloro-1H-indazol-6-OL participates in a variety of chemical reactions, highlighting its reactivity and potential for functionalization. The compound's reactivity is showcased in the synthesis of novel derivatives, which are often pursued for their promising biological activities. Such activities emphasize the compound's role in the development of new materials and bioactive molecules (Abdelahi et al., 2021).

Physical Properties Analysis

The physical properties of 3-Chloro-1H-indazol-6-OL, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. These properties are determined through comprehensive analysis and experimentation, providing insights into how the compound interacts with other substances and its stability under different conditions.

Chemical Properties Analysis

The chemical properties of 3-Chloro-1H-indazol-6-OL, including its acidity, basicity, reactivity with various reagents, and participation in chemical reactions, are fundamental to understanding its behavior in synthetic processes and its potential applications. Studies focusing on the substitution reactions and the effects of different functional groups on the compound's reactivity are essential for exploiting its full potential in chemical synthesis and design (Tayebee et al., 2015).

科学研究应用

结构分析和晶体形成

3-氯-1H-吲唑-6-醇作为核心结构用于合成各种化合物,展示了其在结构化学中的用途。例如,N-(1-烯丙基-3-氯-1H-吲唑-5-基)-4-甲基苯磺酰胺等衍生物的晶体结构分析揭示了 3-氯-1H-吲唑体系的平面性及其与烯丙基链的垂直取向。这种结构排列通过氢键促进了三维网络的形成,突出了该化合物在晶体工程和结构分析中的作用 (Chicha、Rakib、Chigr、Saadi 和 El Ammari,2014 年)。

杂环化合物的合成

3-氯-1H-吲唑-6-醇在合成具有生物学意义的各种杂环化合物中发挥着重要作用。例如,由 6-硝基-1H-吲唑合成的衍生物在体外显示出有希望的抗菌、抗真菌、抗结核和抗炎活性。这些发现强调了该化合物在开发具有治疗各种疾病和病症的潜在应用的治疗剂方面的多功能性 (Samadhiya、Sharma、Srivastava 和 Srivastava,2012 年)。

催化和合成方法

该化合物的用途扩展到催化和新颖的合成方法,其中探索了其衍生物以提高反应效率。例如,开发用于钯 (II) 催化的 (1H) 吲唑的 C-3 芳基化稳健方案强调了 3-氯-1H-吲唑-6-醇在药物化学中的重要性,尤其是在合成农用化学品和药物方面。此类方法不仅提供了对反应机理的见解,还为高效合成复杂分子铺平了道路 (Ye、Edmunds、Morris、Sale、Zhang 和 Yu,2013 年)。

抗菌和抗利什曼病活性

对 3-氯-1H-吲唑-6-醇衍生物的进一步研究已经确定了具有显着抗菌和抗利什曼病活性的化合物。此类研究对于发现针对耐药菌株和被忽视的热带病的新疗法至关重要。值得注意的是,新型 3-氯-6-硝基-1H-吲唑衍生物已成为有希望的抗利什曼病候选药物,展示了 3-氯-1H-吲唑-6-醇衍生物在促进全球健康倡议中的潜力 (Abdelahi、El Bakri、Lai、Subramani、Anouar、Ahmad、Benchidmi、Mague、Popović-Djordjević 和 Goumri‐Said,2021 年)。

安全和危害

According to the safety data sheet, 3-Chloro-1H-indazol-6-OL is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

未来方向

Given the wide range of biological activities of indazole derivatives, it is concluded that the medicinal properties of indazole, including 3-Chloro-1H-indazol-6-OL, have to be explored in the near future for the treatment of various pathological conditions . The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary, and heterocyclic compounds like 3-Chloro-1H-indazol-6-OL, which have high chemotherapeutic values, can act as a remedy for the development of novel drugs .

属性

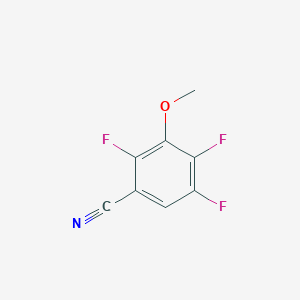

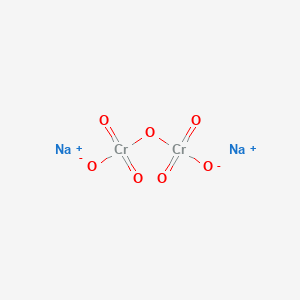

IUPAC Name |

3-chloro-2H-indazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVOJLPFEDCFKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646681 |

Source

|

| Record name | 3-Chloro-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1H-indazol-6-OL | |

CAS RN |

116570-49-1 |

Source

|

| Record name | 3-Chloro-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B39292.png)